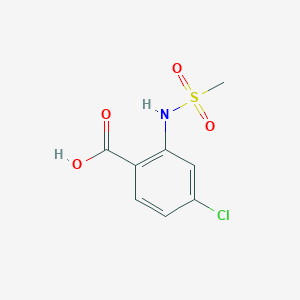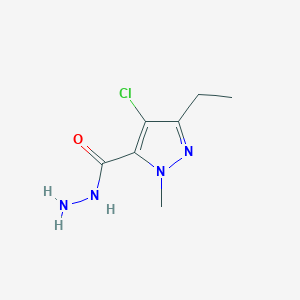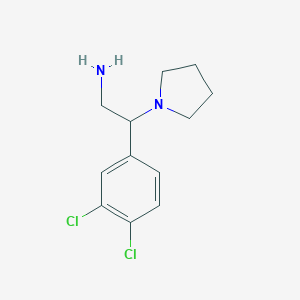
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mecanismo De Acción
DCK acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, DCK reduces the influx of calcium ions into the neuron, which leads to the inhibition of neurotransmitter release and the suppression of neuronal activity. This mechanism of action is similar to other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
DCK has been shown to have a wide range of biochemical and physiological effects, including sedation, analgesia, dissociation, hallucinations, and euphoria. These effects are mediated by the inhibition of the NMDA receptor and the modulation of various neurotransmitter systems such as dopamine, serotonin, and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCK in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on DCK, including the development of new analogs with improved pharmacological properties, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the use of DCK as a research tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory could lead to new insights into the underlying mechanisms of brain function and dysfunction.
Métodos De Síntesis
The synthesis of DCK involves the reaction of 3,4-dichlorophenyl-2-nitropropene with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography. The overall yield of DCK synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
DCK has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. In psychiatry, DCK has been shown to have antidepressant and anxiolytic effects, which make it a promising candidate for the treatment of mood disorders. In neurology, DCK has been studied for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In pain management, DCK has been shown to have potent analgesic effects, which make it a promising candidate for the treatment of chronic pain.
Propiedades
Número CAS |
178167-17-4 |
|---|---|
Fórmula molecular |
C12H16Cl2N2 |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2 |
Clave InChI |
PAUUGIUYNYWNGL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



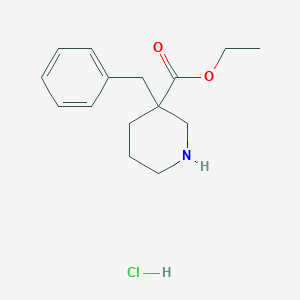
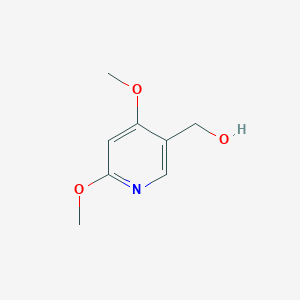
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)



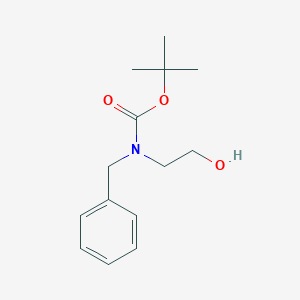
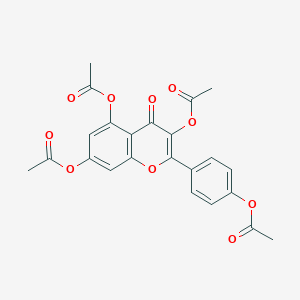

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

